2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
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Description
2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
The compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors . This dual inhibition results in potent antiproliferative activities against certain cancer cells .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which acts as an intermediate signaling molecule and activates the serine–threonine kinase AKT and other downstream effectors . Concurrently, it also influences the HDAC pathway, leading to multiple epigenetic modifications that affect signaling networks .
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cells . This suggests that the compound could potentially be used as an anticancer therapeutic.
Biochemical Analysis
Biochemical Properties
The compound 2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has shown inhibitory activities against PI3K and HDAC . These enzymes play crucial roles in cellular signaling networks, and their inhibition can lead to multiple epigenetic modifications .
Cellular Effects
In cellular assays, this compound has demonstrated potent antiproliferative activities against K562 and Hut78 . These effects are likely due to the compound’s ability to inhibit PI3K and HDAC, which can disrupt cellular signaling networks and induce epigenetic modifications .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PI3K and HDAC . By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, this compound acts as a dual-acting inhibitor .
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-15-4-3-5-17(12-15)26-10-8-25(9-11-26)13-16-14-27-20(23-16)18-6-1-2-7-19(18)24-21(27)28/h1-7,12,16,23H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLBIBNQHGOHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.